molecular formula C8H15N B1294717 Octahydro-1H-indole CAS No. 4375-14-8

Octahydro-1H-indole

Cat. No.: B1294717
CAS No.: 4375-14-8
M. Wt: 125.21 g/mol
InChI Key: PDELQDSYLBLPQO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-indole can be achieved through several methods. One common approach involves the hydrogenation of indole under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. Another method includes the ring-opening and re-closing of cyclohexyl aziridine with dialkylmalonate, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: More saturated derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Octahydro-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indoline: A partially hydrogenated derivative of indole.

    Hexahydroindole: Another saturated derivative with a similar structure.

    Perhydroindole: Another name for Octahydro-1H-indole.

Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its partially hydrogenated counterparts. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDELQDSYLBLPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871070
Record name Octahydro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4375-14-8, 1193-68-6
Record name Octahydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-14-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-indole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-1H-indole
Source EPA DSSTox
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Record name Octahydro-1H-indole
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Record name rac-(3aR,7aR)-octahydro-1H-indole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of octahydro-1H-indole?

A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.

Q2: How can the stereochemical purity of this compound-2-carboxylic acid and related compounds be determined?

A2: High-performance liquid chromatography (HPLC) methods, employing both chiral and non-chiral RP-columns, have been developed and validated to identify stereoisomers and assess the stereochemical purity of this compound-2-carboxylic acid and related compounds like trandolapril. [, ]

Q3: What are the common starting materials for synthesizing this compound-2-carboxylic acid?

A3: Several synthetic routes exist, with common starting materials including cyclohexene and chloramines-T [], 3-chlorine-2-amino-propionic acid methyl ester hydrochloride [], and (1S, 2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol. []

Q4: How is the (2S, 3aR, 7aS) enantiomer of this compound-2-carboxylic acid obtained?

A4: The desired (2S, 3aR, 7aS) enantiomer, a key intermediate for trandolapril synthesis, can be obtained through optical resolution of the racemic mixture using methods like reacting with (-)-dibenzoyl-L-tartaric acid monohydrate. []

Q5: What is a key challenge in the synthesis of this compound derivatives?

A5: The presence of three chiral centers in the this compound structure presents a significant challenge in synthesizing specific diastereomers. Precise control over stereochemistry is crucial for achieving the desired biological activity. [, ]

Q6: Can you elaborate on the use of this compound in synthesizing perindopril?

A6: this compound-2-carboxylic acid serves as a crucial starting material for synthesizing perindopril, another ACE inhibitor. The synthesis involves reacting the acid with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. [, ] Different synthetic strategies utilize various protecting groups and reaction conditions to achieve optimal yields and purity. [, , , ]

Q7: Beyond ACE inhibitors, are there other applications of this compound derivatives?

A7: Yes, research suggests potential applications in treating lysosomal storage diseases. For instance, chain-branched polyhydroxylated octahydro-1H-indoles have shown promise as glycosidase inhibitors, offering potential as therapeutic agents for these diseases. []

Q8: Have spiroheterocyclic compounds incorporating this compound been synthesized, and what are their potential applications?

A8: Yes, novel spiroheterocycles containing this compound moieties have been successfully synthesized via 1,3-dipolar cycloaddition reactions. These compounds, particularly di-spirooxindole analogs, demonstrate promising anticancer activity against various cancer cell lines in vitro. [, ]

Q9: How do ACE inhibitors like trandolapril exert their antihypertensive effects?

A9: Trandolapril, after metabolization to its active form, inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure. [, ]

Q10: Are there any known differences in the pharmacological profiles of ACE inhibitors containing this compound?

A10: Research indicates that certain ACE inhibitors like DU-1777, containing an this compound moiety, might exert their antihypertensive effects partially through mechanisms beyond ACE inhibition. Studies suggest a possible involvement of ATP-dependent K+ channels, though further investigation is necessary. [, ]

Q11: Can you explain the significance of enantioselectivity in the synthesis of ACE inhibitors?

A11: Enantioselectivity is crucial as different enantiomers of this compound-2-carboxylic acid can lead to ACE inhibitors with varying potencies and pharmacological profiles. Controlling the stereochemistry during synthesis is essential for developing safe and effective medications. [] For example, an unexpected inversion of enantioselectivity was observed in a copper-catalyzed intramolecular aryl C–N coupling reaction, highlighting the importance of understanding reaction mechanisms and additive effects. []

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